molecular formula C14H13ClN2O B5529303 N-(2-anilino-5-chlorophenyl)acetamide

N-(2-anilino-5-chlorophenyl)acetamide

Cat. No.: B5529303
M. Wt: 260.72 g/mol
InChI Key: CWWSXEKTBJTBBJ-UHFFFAOYSA-N
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Description

N-(2-anilino-5-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aniline group and a chlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-anilino-5-chlorophenyl)acetamide typically involves the reaction of 2-anilino-5-chlorobenzoyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-anilino-5-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-anilino-5-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-anilino-5-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-anilino-4-chlorophenyl)acetamide
  • N-(2-anilino-3-chlorophenyl)acetamide
  • N-(2-anilino-5-bromophenyl)acetamide

Uniqueness

N-(2-anilino-5-chlorophenyl)acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-(2-anilino-5-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10(18)16-14-9-11(15)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWSXEKTBJTBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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